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Abstract

ENMD-2076 tartrate is an orally active, multi-target kinase inhibitor with a unique profile that
targets both cell proliferation and angiogenesis.[1] This small molecule has demonstrated
selective activity against Aurora A kinase, a key regulator of mitosis, as well as various
angiogenic and proliferative kinases including Vascular Endothelial Growth Factor Receptors
(VEGFRSs) and Fibroblast Growth Factor Receptors (FGFRSs).[1] Preclinical studies have shown
its potential in a wide range of solid and hematopoietic cancer cell lines, leading to several
Phase | and Il clinical trials.[1] This guide provides a meta-analysis of the available clinical trial
data for ENMD-2076, comparing its performance across different cancer types and outlining
the experimental protocols used to evaluate its efficacy and mechanism of action. While a
formal statistical meta-analysis has not been published, this guide synthesizes data from
multiple studies to offer a comprehensive overview.

Mechanism of Action

ENMD-2076 exerts its anti-tumor effects through a dual mechanism: inhibiting mitosis and
angiogenesis. Its primary targets include Aurora A, VEGFRs, and FGFRs.[1] The inhibition of
Aurora A leads to mitotic arrest and subsequent apoptosis in cancer cells.[2] Simultaneously, by
targeting VEGFRs and FGFRs, ENMD-2076 disrupts the signaling pathways essential for
tumor neovascularization, thereby limiting tumor growth and metastasis.[1] The multi-targeted

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1671335?utm_src=pdf-interest
https://www.benchchem.com/product/b1671335?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/21177375/
https://pubmed.ncbi.nlm.nih.gov/21177375/
https://pubmed.ncbi.nlm.nih.gov/21177375/
https://pubmed.ncbi.nlm.nih.gov/21177375/
https://www.medchemexpress.com/enmd-2076.html
https://pubmed.ncbi.nlm.nih.gov/21177375/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671335?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative
Check Availability & Pricing

nature of ENMD-2076 offers a potential advantage over single-target agents by addressing

multiple cancer hallmarks.[3]
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Caption: Mechanism of action of ENMD-2076 targeting both cell proliferation and angiogenesis

pathways.

Clinical Trial Data Summary

The following tables summarize the key quantitative data from various Phase | and Il clinical
trials of ENMD-2076 across different cancer indications.

Table 1: Phase Il Clinical Trial Efficacy Data for ENMD-

2076
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o Clinical Trial Number of Primary
Indication . . ) Results
Identifier Patients Endpoint
Triple-Negative 6-month Clinical
Breast Cancer NCT01639248 41 Benefit Rate 16.7%[4][5]
(TNBC) (CBR)
6-month
Platinum- )
] - Progression-Free
Resistant Not specified 64 ) 22%][6]
] Survival (PFS)
Ovarian Cancer
Rate
Ovarian Clear
) 6-month PFS
Cell Carcinoma NCT01914510 40 Rat 22%[7][8]
ate
(occo)
Advanced Overall Objective ]
) » 3% (1 Partial
Fibrolamellar Not specified 35 Response Rate
] Response)[9]
Carcinoma (FLC) (ORR)
Study in
Advanced Soft o
i -~ 6-month PFS progress, initial
Tissue Sarcoma Not specified 21 (planned)
Rate enrollment of 3
(STS) :
patients[10]

Table 2: Phase | Clinical Trial Safety and Dosing Data for
ENMD-2076
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Maximum
Tolerated Dose  Common
L Clinical Trial Number of (MTD) / Adverse
Indication . .
Identifier Patients Recommended Events (Grade
Phase 2 Dose 3/4)
(RP2D)
) Hypertension,
Advanced Solid MTD: 160 mg/m? _
NCT00658671 67 ) Neutropenia[11]
Tumors once daily
[12]
Relapsed/Refract
ory Acute
Myeloid Fatigue,
Leukemia (AML) - RP2D: 225 mg Typhlitis,
) Not specified 27 ]
or Chronic orally once daily Syncope, QTc

Myelomonocytic
Leukemia
(CMML)

Prolongation[13]

Experimental Protocols

This section details the methodologies for key experiments cited in the clinical evaluation of

ENMD-2076.

Patient Eligibility and Treatment

e Inclusion Criteria: Patients typically had histologically or cytologically confirmed advanced or

metastatic cancer, had received prior standard therapies, and had an Eastern Cooperative

Oncology Group (ECOG) performance status of 0 or 1.[14] Specific trials required

measurable disease by Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.[15]

o Treatment Regimen: ENMD-2076 was administered orally once daily in continuous 4-week

cycles.[4] Dosing varied across studies, with a flat dose of 250 mg daily used in the TNBC

trial and a body surface area-based dosing in others.[16]

Efficacy and Safety Assessment

© 2025 BenchChem. All rights reserved.

4/8

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3867298/
https://pubmed.ncbi.nlm.nih.gov/21131552/
https://pubmed.ncbi.nlm.nih.gov/27406088/
https://clinicaltrials.gov/study/NCT01639248
https://aacrjournals.org/cancerres/article/78/4_Supplement/PD3-16/633041/Abstract-PD3-16-Clinical-safety-and-efficacy-of
https://pubmed.ncbi.nlm.nih.gov/30071865/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6090978/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671335?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

e Tumor Response: Tumor assessments were typically performed every 8 weeks (two cycles)
using RECIST v1.1.[16]

o Safety Monitoring: Adverse events were graded according to the National Cancer Institute
Common Terminology Criteria for Adverse Events (NCI-CTCAE).[10] Monitoring included
regular physical examinations, performance status assessments, and laboratory tests. Blood
pressure was monitored frequently, especially during the initial cycles.[16]

Biomarker and Correlative Studies

e Immunohistochemistry (IHC): Archival and fresh tumor biopsies were analyzed for
biomarkers. For example, in the OCCC trial, ARID1A and PTEN expression were evaluated
by IHC.[7] In TNBC studies, changes in cellular proliferation (Ki-67), microvessel density
(CD34), and expression of p53 and p73 were assessed.[4]

o Gene Sequencing: Targeted next-generation sequencing was used to identify genetic
variants in pathways of interest, such as PIBKCA, ARID1A, and TP53 in OCCC.[7]

Patient Selection

Patient Screening
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ENMD-2076 Administration
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Safety & Efficacy Monitoring
(Adverse Events, Tumor Response)
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Caption: A generalized workflow for the clinical evaluation of ENMD-2076.

Comparative Discussion

ENMD-2076 has demonstrated modest single-agent activity in heavily pretreated patient
populations across various solid tumors. In platinum-resistant ovarian cancer and ovarian clear
cell carcinoma, the 6-month PFS rate was consistently 22%.[6][7][8] Similarly, in triple-negative
breast cancer, a challenging disease with limited treatment options, ENMD-2076 achieved a 6-
month clinical benefit rate of 16.7%.[4][5] While these figures represent a degree of activity, the
overall response rates have been low.

Correlative studies have provided valuable insights into potential predictive biomarkers. For
instance, in OCCC, loss of ARID1A expression was associated with a better PFS on ENMD-
2076, suggesting a potential patient subpopulation that may derive greater benefit.[7] In TNBC
preclinical models, sensitivity to ENMD-2076 correlated with increased levels of p53 and p73.
[17]

The safety profile of ENMD-2076 is generally manageable and consistent with its mechanism
of action, with hypertension being a common on-target toxicity related to VEGFR inhibition.[4]
[61[11]

Conclusion and Future Directions

The clinical data for ENMD-2076 tartrate suggest that while it has a tolerable safety profile and
demonstrates some activity as a single agent in certain difficult-to-treat cancers, its efficacy as
a monotherapy is modest. The future development of ENMD-2076 may lie in combination
therapies, where its unique mechanism of action could be leveraged to enhance the efficacy of
other anti-cancer agents.[6] Further investigation into predictive biomarkers, such as ARID1A
status in OCCC, is crucial for identifying patient populations most likely to respond to treatment.
[7] The exploration of ENMD-2076 in combination with chemotherapy or immunotherapy
warrants consideration in future clinical trials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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